Cas no 2639412-73-8 (3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid)

3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid is a specialized organic compound featuring a thiophene core substituted with a Boc-protected amino group and a 3,5-dichlorophenyl moiety. Its carboxylic acid functionality enhances reactivity, making it suitable for further derivatization in synthetic chemistry. The Boc group provides stability and selective deprotection options, while the dichlorophenyl substituent contributes to steric and electronic modulation. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a versatile intermediate for the development of bioactive molecules. Its well-defined structure and functional group compatibility facilitate precise modifications in complex synthetic pathways.
3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid structure
2639412-73-8 structure
商品名:3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
CAS番号:2639412-73-8
MF:C16H15Cl2NO4S
メガワット:388.265601396561
CID:6586152
PubChem ID:165897052

3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2639412-73-8
    • EN300-27731456
    • 3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
    • 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
    • インチ: 1S/C16H15Cl2NO4S/c1-16(2,3)23-15(22)19-11-7-12(24-13(11)14(20)21)8-4-9(17)6-10(18)5-8/h4-7H,1-3H3,(H,19,22)(H,20,21)
    • InChIKey: LKSWYZFLEIWYFN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1)C1=CC(=C(C(=O)O)S1)NC(=O)OC(C)(C)C)Cl

計算された属性

  • せいみつぶんしりょう: 387.0098845g/mol
  • どういたいしつりょう: 387.0098845g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 104Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27731456-1.0g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-27731456-0.1g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-27731456-0.5g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-27731456-5.0g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-27731456-2.5g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-27731456-10.0g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-27731456-0.05g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-27731456-0.25g
3-{[(tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid
2639412-73-8 95.0%
0.25g
$855.0 2025-03-19

3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid 関連文献

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3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acidに関する追加情報

Introduction to 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid (CAS No. 2639412-73-8) and Its Emerging Applications in Chemical Biology

The compound 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid, identified by the CAS number 2639412-73-8, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This molecule, featuring a thiophene core substituted with protective groups and halogen atoms, has garnered attention for its structural versatility and potential therapeutic applications. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and the electron-deficient nature of the 3,5-dichlorophenyl moiety contribute to its unique reactivity and binding properties, making it a valuable scaffold for drug discovery efforts.

In recent years, the exploration of heterocyclic compounds has intensified due to their prevalence in biologically active molecules. Thiophene derivatives, in particular, have been extensively studied for their role in medicinal chemistry. The compound in question combines a thiophene ring with functional groups that enhance its suitability for further derivatization. The Boc-protected amino group serves as a critical handle for subsequent chemical modifications, allowing researchers to introduce diverse pharmacophores while maintaining stability during synthetic processes. This feature is particularly advantageous in multi-step synthetic routes aimed at generating novel lead compounds.

The 3,5-dichlorophenyl substituent introduces electron-withdrawing effects, which can modulate the electronic properties of the thiophene ring. Such modifications are often employed to improve binding affinity to biological targets by optimizing charge distribution and hydrophobic interactions. Furthermore, the dichloro substitution pattern enhances lipophilicity, a key parameter in drug-like properties. These characteristics make 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques, combined with molecular docking studies, have been instrumental in identifying molecules with high binding affinity to target proteins. The structural features of this compound align well with known pharmacophores found in active pharmaceutical ingredients (APIs), suggesting its potential utility in developing new therapeutic agents. For instance, studies have shown that thiophene derivatives can interact with enzymes and receptors involved in metabolic pathways, making them attractive for treating conditions such as cancer and inflammatory diseases.

One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. The combination of a protected amino group and a reactive carboxylic acid moiety allows for facile coupling reactions with various nucleophiles, enabling the synthesis of peptidomimetics or enzyme inhibitors. Additionally, the presence of halogen atoms facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing biaryl structures prevalent in many drugs. These synthetic advantages make 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid an indispensable tool for synthetic chemists.

In clinical research, thiophene-based compounds have demonstrated efficacy across multiple therapeutic areas. For example, some derivatives have shown promise as kinase inhibitors or antiviral agents due to their ability to disrupt protein-protein interactions or inhibit viral replication enzymes. The structural motif present in this compound shares similarities with known bioactive molecules that have successfully transitioned into clinical trials. This precedent underscores its potential as a starting point for developing novel treatments.

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include functional group interconversions, protection-deprotection strategies, and regioselective substitutions on the thiophene ring. Advances in catalytic systems have allowed for more efficient and environmentally benign routes to these complex molecules. For instance, palladium-catalyzed cross-coupling reactions now enable rapid construction of biaryl structures under mild conditions compared to traditional methods.

The role of computational modeling in optimizing synthetic routes cannot be overstated. By predicting reaction outcomes and minimizing trial-and-error experimentation, computational tools have revolutionized drug discovery workflows. In the case of this compound, molecular modeling has been used to guide the selection of optimal reaction conditions and predict the stereochemical outcomes of key transformations. Such insights accelerate the development process and reduce costs associated with experimental synthesis.

Future directions for research on 3-{[(Tert-butoxy)carbonyl]amino}-5-(3,5-dichlorophenyl)thiophene-2-carboxylic acid may include exploring its derivatives as probes for biological mechanisms or developing it into a lead compound through structure-activity relationship (SAR) studies. The flexibility provided by its core structure allows chemists to systematically modify various functional groups while retaining key pharmacological properties. This adaptability is crucial for tailoring compounds to specific biological targets with high precision.

The broader impact of such research extends beyond individual molecules; it contributes to our fundamental understanding of how structural features influence biological activity. By studying compounds like this one, researchers gain insights into ligand-receptor interactions that can inform future drug design strategies across different therapeutic areas.

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